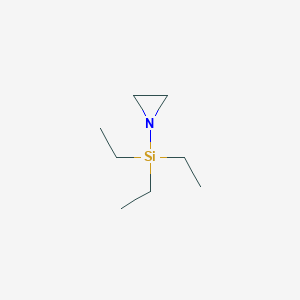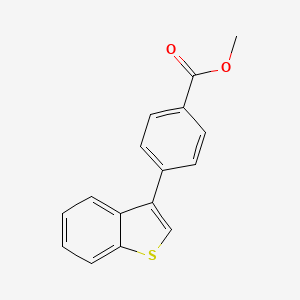
Methyl 4-(1-benzothien-3-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(1-benzothiophen-3-yl)benzoate is an organic compound with the molecular formula C16H12O2S It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(1-benzothiophen-3-yl)benzoate typically involves the reaction of 4-bromobenzoic acid with 1-benzothiophene-3-boronic acid in the presence of a palladium catalyst. The reaction proceeds via a Suzuki coupling reaction, which is a widely used method for forming carbon-carbon bonds. The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of methyl 4-(1-benzothiophen-3-yl)benzoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(1-benzothiophen-3-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran (THF) at low temperatures.
Substitution: Electrophilic reagents like bromine or nitric acid; reactions are conducted under controlled conditions to prevent over-substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Methyl 4-(1-benzothiophen-3-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other biologically active benzothiophene derivatives.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism by which methyl 4-(1-benzothiophen-3-yl)benzoate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiophene moiety is known to engage in π-π stacking interactions and hydrogen bonding, which can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Raloxifene: A benzothiophene derivative used as a selective estrogen receptor modulator.
Sertaconazole: An antifungal agent containing a benzothiophene ring.
Zileuton: A leukotriene synthesis inhibitor with a benzothiophene core.
Uniqueness
Methyl 4-(1-benzothiophen-3-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ester group provides a site for further functionalization, making it a versatile intermediate in organic synthesis. Additionally, the presence of both benzothiophene and benzoate moieties allows for diverse interactions in biological and material science applications.
Propriétés
Formule moléculaire |
C16H12O2S |
|---|---|
Poids moléculaire |
268.3 g/mol |
Nom IUPAC |
methyl 4-(1-benzothiophen-3-yl)benzoate |
InChI |
InChI=1S/C16H12O2S/c1-18-16(17)12-8-6-11(7-9-12)14-10-19-15-5-3-2-4-13(14)15/h2-10H,1H3 |
Clé InChI |
WDQLAIYZLZZZBO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C2=CSC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


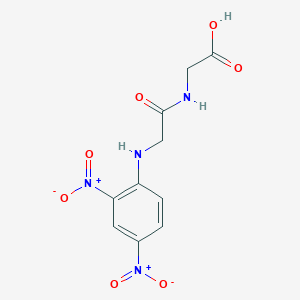
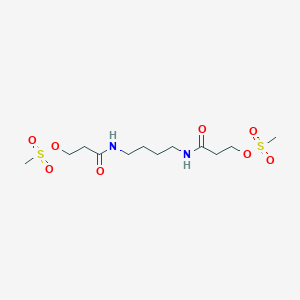
![N-[Bis(4-methoxyphenyl)methyl]-N,N-dibutyl-ethane-1,2-diamine](/img/structure/B13998767.png)
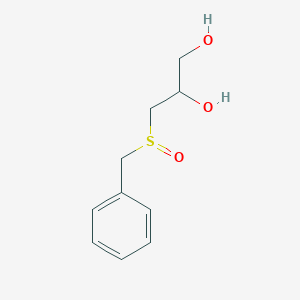
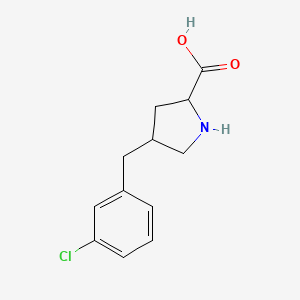
![(1-Methyl-4-piperidyl) benzo[1,3]dioxole-5-carboxylate](/img/structure/B13998799.png)


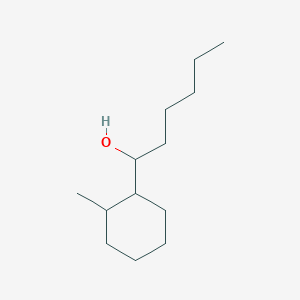
![2-[(2-Amino-4-methyl-pentanoyl)amino]acetic acid](/img/structure/B13998812.png)


